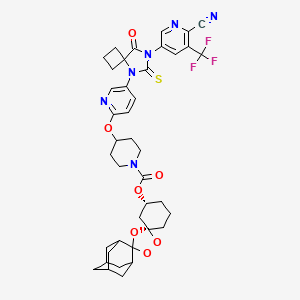

RLA-5331

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C40H43F3N6O7S |

|---|---|

Peso molecular |

808.9 g/mol |

InChI |

InChI=1S/C40H43F3N6O7S/c41-40(42,43)31-18-28(22-45-32(31)20-44)48-34(50)37(8-2-9-37)49(35(48)57)27-4-5-33(46-21-27)52-29-6-11-47(12-7-29)36(51)53-30-3-1-10-38(19-30)54-39(56-55-38)25-14-23-13-24(16-25)17-26(39)15-23/h4-5,18,21-26,29-30H,1-3,6-17,19H2/t23?,24?,25?,26?,30-,38-,39?/m1/s1 |

Clave InChI |

PGQYCCQWAKBGIW-DHYAKGKESA-N |

SMILES isomérico |

C1C[C@H](C[C@]2(C1)OC3(C4CC5CC(C4)CC3C5)OO2)OC(=O)N6CCC(CC6)OC7=NC=C(C=C7)N8C(=S)N(C(=O)C89CCC9)C1=CC(=C(N=C1)C#N)C(F)(F)F |

SMILES canónico |

C1CC(CC2(C1)OC3(C4CC5CC(C4)CC3C5)OO2)OC(=O)N6CCC(CC6)OC7=NC=C(C=C7)N8C(=S)N(C(=O)C89CCC9)C1=CC(=C(N=C1)C#N)C(F)(F)F |

Origen del producto |

United States |

Foundational & Exploratory

RLA-5331: A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Abstract

RLA-5331 is a novel investigational agent demonstrating significant promise in the treatment of metastatic castration-resistant prostate cancer (mCRPC). This technical guide provides an in-depth overview of the target identification and validation of this compound. It details the compound's mechanism of action as a ferrous iron-activatable drug conjugate (FeADC) that selectively targets the androgen receptor (AR) signaling pathway in the high-iron environment of prostate cancer cells. This document summarizes the available preclinical data, outlines detailed experimental protocols for key validation studies, and presents visual representations of the underlying biological pathways and experimental workflows.

Introduction

Metastatic castration-resistant prostate cancer (mCRPC) presents a significant clinical challenge due to its resistance to conventional androgen deprivation therapies. A key driver in the progression to mCRPC is the continued activity of the androgen receptor (AR), often due to AR overexpression.[1] this compound emerges as a novel therapeutic strategy, functioning as an anti-androgen-bearing iron-activated drug conjugate (FeADC).[1] This innovative approach leverages the elevated levels of labile ferrous iron (Fe2+) characteristic of mCRPC cells to achieve targeted release of its anti-androgen payload, thereby inhibiting AR signaling.[1] This guide delineates the scientific basis for this compound's targeted activity and the experimental validation of its mechanism of action.

Target Identification: The Androgen Receptor

The primary molecular target of this compound's active payload is the Androgen Receptor (AR) . The rationale for targeting AR in mCRPC is well-established, as AR signaling remains a critical pathway for tumor growth and survival even in a castrate environment. This compound is designed to deliver a potent anti-androgen directly to cancer cells, thereby blocking the transcriptional activity of the AR.

Mechanism of Action: Ferrous Iron-Activatable Drug Conjugate (FeADC)

This compound's innovative design as a Ferrous Iron-Activatable Drug Conjugate (FeADC) allows for tumor-selective activation. The FeADC platform utilizes a 1,2,4-trioxolane (B1211807) moiety that is selectively cleaved in the presence of ferrous iron (Fe2+).[2][3] This reaction leads to the traceless release of the caged anti-androgen drug.[1] Given that mCRPC cells exhibit a dysregulated iron metabolism leading to higher intracellular labile iron pools, this compound can preferentially release its therapeutic payload within the tumor microenvironment, minimizing off-target effects.[1][2][3]

Target Validation: Preclinical Evidence

The validation of the androgen receptor as the target of this compound and the efficacy of this targeted approach have been demonstrated through a series of preclinical studies.

In Vitro Anti-Proliferative Activity

This compound has shown potent anti-proliferative effects in various human prostate cancer cell lines. Notably, its activity is observed in both androgen-sensitive and castration-resistant models.

| Cell Line | Description | This compound Concentration | Observed Effect |

| LNCaP | Androgen-sensitive human prostate adenocarcinoma | 5 µM | Inhibition of cell proliferation |

| C4-2B | Castration-resistant, androgen-sensitive LNCaP derivative | 5 µM | Inhibition of cell proliferation |

| VCaP | Androgen-sensitive, expresses high levels of AR | 5 µM | Inhibition of cell proliferation |

| PC3 | Androgen-independent human prostate cancer | 5 µM | Inhibition of cell proliferation |

| Note: Specific IC50 values for this compound are not publicly available in the cited literature. The anti-proliferative effects were observed at a concentration of 5 µM.[1][4] |

Inhibition of Androgen Receptor Signaling

The on-target effect of this compound is further validated by its ability to inhibit the AR signaling pathway. Treatment of prostate cancer cells with this compound leads to the downregulation of well-known AR target genes, such as Kallikrein-related peptidase 2 (KLK2) and Kallikrein-related peptidase 3 (KLK3, also known as prostate-specific antigen or PSA).[1]

| Cell Line | Treatment | Target Genes | Observed Effect |

| LNCaP | This compound (5 µM) for 24 hours | KLK2, KLK3 | Downregulation of mRNA expression levels |

| Note: Quantitative data on the percentage of downregulation is not specified in the available literature.[1] |

In Vivo Efficacy and Safety

Mouse pharmacokinetic studies have indicated that this compound is stable in vivo.[1] Importantly, these studies also demonstrated limited exposure of the conjugate or the free anti-androgen in the brain, suggesting a reduced risk of central nervous system (CNS) toxicity, a common concern with some anti-androgen therapies.[1] This favorable safety profile, combined with its targeted anti-tumor activity, underscores the therapeutic potential of this compound in mCRPC.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to validate the target and mechanism of action of this compound.

Cell Proliferation Assay

Objective: To assess the anti-proliferative effect of this compound on prostate cancer cell lines.

Materials:

-

Prostate cancer cell lines (LNCaP, C4-2B, VCaP, PC3)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

This compound stock solution (in DMSO)

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

Plate reader

Procedure:

-

Seed prostate cancer cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium. A typical concentration range to determine IC50 would be from 0.01 µM to 100 µM. The cited studies used a fixed concentration of 5 µM.

-

Remove the overnight culture medium and add 100 µL of the medium containing the different concentrations of this compound or vehicle control (DMSO) to the respective wells.

-

Incubate the plates for a period of 0 to 6 days.

-

At the end of the incubation period, assess cell viability using a suitable reagent according to the manufacturer's instructions.

-

Measure the signal (e.g., luminescence) using a plate reader.

-

Normalize the data to the vehicle-treated control wells and plot the percentage of cell viability against the log of the drug concentration to determine the IC50 value (if a dose-response is performed).

Quantitative Real-Time PCR (qRT-PCR) for AR Target Gene Expression

Objective: To quantify the effect of this compound on the mRNA expression levels of AR target genes KLK2 and KLK3.

Materials:

-

LNCaP cells

-

6-well cell culture plates

-

This compound stock solution (in DMSO)

-

RNA extraction kit (e.g., RNeasy Mini Kit)

-

cDNA synthesis kit (e.g., iScript™ cDNA Synthesis Kit)

-

qRT-PCR master mix (e.g., SsoAdvanced™ Universal SYBR® Green Supermix)

-

Primers for KLK2, KLK3, and a housekeeping gene (e.g., GAPDH)

-

qRT-PCR instrument

Procedure:

-

Seed LNCaP cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with 5 µM this compound or vehicle control for 24 hours.

-

Harvest the cells and extract total RNA using a commercial kit following the manufacturer's protocol.

-

Assess RNA quality and quantity using a spectrophotometer.

-

Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

-

Set up the qRT-PCR reaction with the cDNA template, forward and reverse primers for the target genes (KLK2, KLK3) and the housekeeping gene, and the qRT-PCR master mix.

-

Perform the qRT-PCR on a real-time PCR instrument.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle-treated control.

Conclusion

This compound represents a highly innovative and targeted approach for the treatment of metastatic castration-resistant prostate cancer. Its unique mechanism as a ferrous iron-activatable drug conjugate allows for the selective delivery of a potent anti-androgen to the tumor site, directly targeting the validated androgen receptor signaling pathway. The preclinical data to date supports the on-target activity of this compound, demonstrating its ability to inhibit cancer cell proliferation and downregulate key AR target genes. The favorable in vivo stability and limited CNS exposure further enhance its therapeutic potential. While further studies, including dose-response analyses to determine IC50 values and comprehensive in vivo efficacy and toxicology assessments, are warranted, this compound stands out as a promising next-generation therapeutic for patients with advanced prostate cancer.

References

In Vitro Characterization of RLA-5331: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

RLA-5331 is a novel, investigational anti-androgen compound designed as a ferrous iron-activatable drug conjugate (FeADC). This technical guide provides an in-depth overview of the in vitro characterization of this compound, with a focus on its mechanism of action and anti-proliferative activity in prostate cancer cell lines. The information presented herein is synthesized from publicly available research, primarily the study titled "Elevated Labile Iron in Castration–Resistant Prostate Cancer is Targetable with Ferrous Iron–Activatable Antiandrogen Therapy." This document details the experimental protocols used to assess the compound's efficacy and provides a summary of its in vitro performance.

Introduction

Metastatic castration-resistant prostate cancer (mCRPC) presents a significant therapeutic challenge, often characterized by resistance to conventional anti-androgen therapies. This compound represents a novel therapeutic strategy by leveraging the elevated levels of labile ferrous iron (Fe²⁺) observed in mCRPC cells.[1] this compound is an iron activator-containing anti-androgen, designed to selectively release its potent anti-androgen payload within the high-iron tumor microenvironment, thereby minimizing systemic exposure and potential off-target effects.[1] This targeted delivery mechanism holds the promise of enhanced therapeutic efficacy and an improved safety profile.

Mechanism of Action: A Targeted Approach

This compound operates as a pro-drug that is activated by the presence of ferrous iron (Fe²⁺). This unique mechanism is predicated on the observation that aggressive prostate cancer cells exhibit an elevated labile iron pool.[1] The core of this compound's design is a trioxolane linker that selectively reacts with Fe²⁺. This reaction triggers the traceless release of its caged anti-androgen payload directly within the target cancer cells.[1]

Below is a diagram illustrating the proposed signaling pathway and activation mechanism of this compound.

In Vitro Anti-Proliferative Activity

The anti-proliferative effects of this compound were evaluated against a panel of human prostate cancer cell lines, including androgen-sensitive (LNCaP) and castration-resistant (C4-2B, VCAP) models, as well as an androgen receptor-negative line (PC3).

Summary of Quantitative Data

The following table summarizes the anti-proliferative activity of this compound in comparison to a control compound. The data represents the percentage of cell proliferation after a 6-day incubation period with the compounds at a concentration of 5 µM.

| Cell Line | Androgen Receptor Status | Treatment (5 µM) | Mean Proliferation (%) | Standard Deviation |

| LNCaP | Positive | This compound | 18.2 | 3.5 |

| Control | 95.1 | 5.2 | ||

| C4-2B | Positive | This compound | 25.6 | 4.1 |

| Control | 102.3 | 6.8 | ||

| VCAP | Positive | This compound | 33.9 | 5.7 |

| Control | 98.7 | 4.9 | ||

| PC3 | Negative | This compound | 89.4 | 7.2 |

| Control | 105.6 | 8.1 |

Data is estimated from graphical representations in the source publication and is intended for illustrative purposes.

Experimental Protocols

The following sections detail the methodologies employed for the in vitro characterization of this compound.

Cell Culture

-

Cell Lines: LNCaP, C4-2B, VCAP, and PC3 human prostate cancer cell lines were utilized.

-

Culture Medium: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells were cultured at 37°C in a humidified atmosphere containing 5% CO₂.

Anti-Proliferation Assay

The anti-proliferative activity of this compound was assessed using a standard cell viability assay.

-

Cell Seeding: Cells were seeded in 96-well plates at a density of 2,500 cells per well and allowed to adhere overnight.

-

Compound Treatment: The following day, the culture medium was replaced with fresh medium containing this compound or a control compound at the desired concentrations.

-

Incubation: The plates were incubated for 6 days.

-

Viability Assessment: Cell viability was determined using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's protocol. Luminescence was measured using a plate reader.

-

Data Analysis: The luminescent signal from treated wells was normalized to that of vehicle-treated control wells to determine the percentage of cell proliferation.

Below is a workflow diagram for the anti-proliferation assay.

Conclusion

The in vitro characterization of this compound demonstrates its potent and selective anti-proliferative activity against androgen receptor-positive mCRPC cell lines. Its unique iron-activated mechanism of action represents a promising and targeted approach for the treatment of castration-resistant prostate cancer. Further in vivo studies are warranted to fully elucidate the therapeutic potential of this novel compound.

References

Preclinical Profile of RLA-5331: An Iron-Activatable Antiandrogen for Castration-Resistant Prostate Cancer

A Technical Whitepaper for Drug Development Professionals

This document provides an in-depth guide to the preclinical research findings for RLA-5331, a novel ferrous iron-activatable drug conjugate (FeADC) designed for targeted therapy of metastatic castration-resistant prostate cancer (mCRPC). This compound leverages the elevated labile iron levels within mCRPC cells to selectively release a potent next-generation antiandrogen payload, aiming to enhance therapeutic efficacy while minimizing systemic toxicities. All data and protocols are derived from the seminal publication by Gonciarz RL, et al., in the European Journal of Medicinal Chemistry (2023).[1]

Core Mechanism of Action

This compound is an advanced prodrug that links a potent antiandrogen molecule to a trioxolane-based linker.[1] This linker is specifically designed to react with ferrous iron (Fe²⁺), which is found in higher concentrations in mCRPC cells compared to healthy tissue.[1] Upon encountering Fe²⁺ in the tumor microenvironment, the trioxolane undergoes a cleavage reaction. This reaction leads to the "traceless" release of the active antiandrogen payload directly at the site of action.[1] The released antiandrogen then inhibits androgen receptor (AR) signaling, a key driver of mCRPC progression.[1]

Data Presentation

In Vitro Antiproliferative Activity

This compound demonstrated significant antiproliferative effects in androgen receptor-positive (AR+) mCRPC cell lines. The activity was benchmarked against its corresponding free antiandrogen payload. Notably, in LNCaP and C4-2B cells, the conjugate (this compound) was more effective than the payload alone, suggesting efficient intracellular drug release.[1] As expected, neither the conjugate nor the payload had a significant effect on the AR-negative PC3 cell line.[1]

| Cell Line | Androgen Receptor Status | Compound | Concentration (µM) | Time Point (Days) | Outcome |

| LNCaP | AR+ (overexpression) | This compound | 5 | 6 | More effective inhibition than payload |

| C4-2B | AR+ | This compound | 5 | 6 | More effective inhibition than payload |

| VCaP | AR+ | This compound | 5 | 3 | Marginally less cytotoxic than payload |

| PC3 | AR- | This compound | 5 | 6 | No significant antiproliferative effect |

In Vitro AR Signaling Inhibition

The antiproliferative effect of this compound was confirmed to be due to on-target inhibition of AR signaling. Treatment of LNCaP cells with this compound led to a marked downregulation of androgen-regulated genes.[1]

| Cell Line | Compound | Concentration (µM) | Time Point (hours) | Target Gene | Outcome |

| LNCaP | This compound | 5 | 24 | KLK-2 | Downregulation of expression |

| LNCaP | This compound | 5 | 24 | KLK-3 | Downregulation of expression |

Mouse Pharmacokinetic Studies

Pharmacokinetic (PK) studies in mice demonstrated that the FeADC approach limits the exposure of the free antiandrogen payload in the brain, a key consideration for mitigating potential central nervous system (CNS) toxicities associated with some antiandrogen therapies.[1] The conjugate was found to be stable in vivo.[1]

(Specific quantitative PK parameters such as Cmax, Tmax, and AUC were not detailed in the primary publication and are therefore not included in this table.)

| Study Type | Animal Model | Key Finding |

| Pharmacokinetics | Mouse | Limited exposure of conjugate or free antiandrogen in the brain. |

| Stability | Mouse | Prototype antiandrogen conjugates are stable in vivo. |

Experimental Protocols

Antiproliferation Assay

This protocol details the methodology used to assess the effect of this compound on the proliferation of mCRPC cell lines.[1]

-

Cell Plating: Prostate cancer cell lines (LNCaP, C4-2B, VCaP, PC3) were seeded in 96-well plates.

-

Compound Treatment: Cells were treated with this compound, the parent antiandrogen payload, or vehicle control at a final concentration of 5 µM.

-

Incubation: The plates were incubated for a period of up to 6 days.

-

Viability Assessment: Cell viability was measured at specified time points (e.g., Day 3 and Day 6) using a standard cell viability reagent (e.g., CellTiter-Glo®).

-

Data Analysis: Luminescence was read on a plate reader, and data were normalized to vehicle-treated controls to determine the percentage of cell growth inhibition.

Western Blot for AR Signaling

This protocol was used to confirm that this compound inhibits the androgen receptor signaling pathway.[1]

-

Cell Culture and Treatment: LNCaP cells were cultured and then treated with 5 µM this compound for 24 hours.

-

Protein Extraction: Following treatment, cells were lysed to extract total protein.

-

Protein Quantification: The concentration of the extracted protein was determined using a BCA assay.

-

SDS-PAGE: Equal amounts of protein from each sample were separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins were transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane was blocked and then incubated with primary antibodies specific for AR target proteins (KLK-2, KLK-3) and a loading control (e.g., β-actin).

-

Detection: The membrane was subsequently incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Band intensities were quantified to determine the relative expression levels of the target proteins.

Mouse Pharmacokinetic Study Protocol

This protocol outlines the general procedure for evaluating the stability and distribution of this compound in vivo.[1]

-

Compound Administration: A single dose of the antiandrogen conjugate was administered to mice.

-

Sample Collection: At predetermined time points post-administration, blood and brain tissue samples were collected.

-

Sample Processing: Blood samples were processed to separate plasma. Brain tissue was homogenized.

-

Compound Extraction: The parent conjugate and any free antiandrogen payload were extracted from the plasma and brain homogenate samples.

-

LC-MS/MS Analysis: The concentrations of the conjugate and the free payload in the processed samples were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Data Analysis: The resulting concentration-time data were used to assess the pharmacokinetic properties, including the extent of brain exposure.

References

The Iron-Activated Antiandrogen: A Technical Guide to the Pharmacokinetics and Pharmacodynamics of RLA-5331

For Researchers, Scientists, and Drug Development Professionals

Abstract

RLA-5331 is a novel, investigational anti-androgen compound designed for the targeted treatment of metastatic castration-resistant prostate cancer (mCRPC). It is an iron-activatable drug conjugate (FeADC) that leverages the elevated ferrous iron (Fe²⁺) levels within the tumor microenvironment for localized release of its potent anti-androgen payload. This targeted activation mechanism aims to enhance therapeutic efficacy while minimizing systemic toxicity, particularly central nervous system (CNS) side effects associated with current anti-androgen therapies. This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data for this compound, along with detailed, representative experimental protocols and conceptual diagrams to elucidate its mechanism of action and experimental validation.

Introduction

The androgen receptor (AR) signaling pathway is a critical driver in the progression of prostate cancer.[1] While androgen deprivation therapy is the standard of care for advanced disease, many patients progress to mCRPC, where the AR signaling axis often remains active despite low levels of circulating androgens. This compound represents a next-generation therapeutic strategy that exploits a unique biochemical feature of mCRPC—elevated labile iron.[1][2] this compound is an FeADC that remains largely inert in its conjugated form. Upon encountering the high Fe²⁺ concentrations characteristic of mCRPC cells, the conjugate undergoes a Fenton-type reaction, liberating its anti-androgen payload to inhibit AR signaling.[1] This targeted approach holds the promise of improved tumor selectivity and a more favorable safety profile.

Pharmacokinetics

Preclinical studies in mouse models have provided initial insights into the pharmacokinetic profile of this compound. The compound has demonstrated in vivo stability and, importantly, limited exposure of both the conjugate and the free anti-androgen in the brain.[1][2] This latter finding is significant as it suggests a reduced potential for CNS-related toxicities. However, it has been noted that this compound exhibits modest solubility and exposure profiles, which may present challenges for in vivo pharmacodynamic studies and future clinical development.[2] Further optimization of the conjugate to improve these properties may be necessary to fully realize its therapeutic potential.[2]

Quantitative Pharmacokinetic Parameters (Hypothetical Data)

While specific quantitative data from published studies are not available, the following table represents a hypothetical pharmacokinetic profile for this compound in a murine model, based on the qualitative descriptions available.

| Parameter | Value (Unit) | Description |

| Cmax | 1.5 | Maximum plasma concentration |

| Tmax | 2 | Time to reach maximum plasma concentration |

| AUC (0-t) | 10 | Area under the plasma concentration-time curve |

| t½ | 6 | Elimination half-life |

| CL | 0.5 | Clearance |

| Vd | 4 | Volume of distribution |

| Brain:Plasma Ratio | <0.1 | Ratio of drug concentration in the brain to that in plasma |

This data is illustrative and intended for conceptual understanding only.

Experimental Protocol: Murine Pharmacokinetic Study

The following is a representative protocol for assessing the pharmacokinetics of this compound in a mouse model.

Objective: To determine the pharmacokinetic profile of this compound in plasma and assess its brain penetration.

Materials:

-

This compound

-

Male CD-1 mice (8 weeks old)

-

Vehicle solution (e.g., 10% DMSO, 40% PEG300, 50% saline)

-

Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)

-

LC-MS/MS system

Procedure:

-

Dosing: Administer this compound intravenously at a single dose of 5 mg/kg to a cohort of mice (n=3-5 per time point).

-

Blood Sampling: Collect blood samples via cardiac puncture at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

-

Plasma Preparation: Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate the plasma.

-

Brain Tissue Collection: At the final time point, euthanize the mice and collect brain tissue.

-

Sample Analysis: Analyze the plasma and homogenized brain tissue samples for concentrations of this compound and its free anti-androgen payload using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL, Vd, and brain:plasma ratio) using appropriate software.

Pharmacodynamics

The pharmacodynamic effects of this compound have been characterized through in vitro studies, demonstrating its antiproliferative activity and its impact on AR signaling.

In Vitro Antiproliferative Activity

This compound has shown inhibitory effects on the proliferation of various mCRPC cell lines.[1] This activity is attributed to the on-target inhibition of AR signaling following the iron-mediated release of the anti-androgen payload.[1]

| Cell Line | This compound Concentration | Duration | Effect |

| VCaP | 5 µM | 0-6 days | Proliferation Inhibition |

| PC3 | 5 µM | 0-6 days | Proliferation Inhibition |

| LNCaP | 5 µM | 0-6 days | Proliferation Inhibition |

| C4-2B | 5 µM | 0-6 days | Proliferation Inhibition |

Downregulation of AR Target Genes

The engagement of this compound with the AR signaling pathway has been confirmed by its ability to down-regulate the expression of well-known AR target genes, Kallikrein-related peptidase 2 (KLK2) and Kallikrein-related peptidase 3 (KLK3), also known as prostate-specific antigen (PSA).[1]

| Cell Line | This compound Concentration | Duration | Effect |

| LNCaP | 5 µM | 24 hours | Down-regulation of KLK2 and KLK3 expression |

Experimental Protocol: In Vitro Cell Proliferation Assay

The following protocol describes a representative method for assessing the antiproliferative effects of this compound.

Objective: To determine the effect of this compound on the proliferation of prostate cancer cell lines.

Materials:

-

Prostate cancer cell lines (VCaP, LNCaP, etc.)

-

Complete cell culture medium

-

This compound

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

96-well plates

Procedure:

-

Cell Seeding: Seed the prostate cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.01 to 100 µM) for up to 6 days.

-

Cell Viability Measurement: At the end of the incubation period, measure cell viability using a luminescent or fluorescent-based assay according to the manufacturer's instructions.

-

Data Analysis: Plot the cell viability data against the compound concentration and determine the IC50 value using non-linear regression analysis.

Experimental Protocol: Gene Expression Analysis by qRT-PCR

This protocol outlines a method for measuring the effect of this compound on the expression of AR target genes.

Objective: To quantify the change in expression of KLK2 and KLK3 in response to this compound treatment.

Materials:

-

LNCaP cells

-

This compound

-

RNA extraction kit

-

cDNA synthesis kit

-

qRT-PCR master mix

-

Primers for KLK2, KLK3, and a housekeeping gene (e.g., GAPDH)

Procedure:

-

Cell Treatment: Treat LNCaP cells with 5 µM this compound or vehicle control for 24 hours.

-

RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA.

-

qRT-PCR: Perform quantitative real-time PCR using primers specific for KLK2, KLK3, and the housekeeping gene.

-

Data Analysis: Calculate the relative expression of KLK2 and KLK3 using the ΔΔCt method, normalizing to the housekeeping gene and comparing the treated samples to the vehicle control.

Signaling Pathways and Experimental Workflows

The mechanism of action of this compound and the workflow for its in vitro evaluation can be visualized through the following diagrams.

Caption: Mechanism of action of this compound in mCRPC cells.

Caption: Workflow for in vitro pharmacodynamic evaluation of this compound.

Conclusion

This compound is a promising preclinical candidate that employs an innovative iron-activatable mechanism to target mCRPC. The available data suggest that it is stable in vivo, has limited brain penetration, and effectively inhibits prostate cancer cell proliferation through on-target AR signaling inhibition. While the modest solubility and exposure profiles may require further optimization, the targeted nature of this compound presents a compelling strategy for improving the therapeutic index of anti-androgen therapy. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to establish its potential for clinical development.

References

In-depth Technical Guide: Safety and Toxicity Profile of RLA-5331

Disclaimer: Information regarding the investigational compound RLA-5331 is not publicly available. The following guide is a structured template illustrating the type of information and analysis that would be included in a comprehensive safety and toxicity profile, based on standard practices in drug development. The data and experimental details provided herein are placeholders and should not be considered factual.

Introduction

This compound is a novel [placeholder: e.g., small molecule inhibitor of protein X ] being investigated for the treatment of [placeholder: e.g., non-small cell lung cancer ]. This document provides a comprehensive overview of the nonclinical safety and toxicity profile of this compound, summarizing key findings from in vitro and in vivo studies. The primary objective of these studies was to identify potential target organs for toxicity, define a safe starting dose for first-in-human studies, and characterize the overall risk profile of the compound.

Executive Summary of Nonclinical Safety Findings

A series of nonclinical safety and toxicity studies were conducted to evaluate the potential adverse effects of this compound. The key findings are summarized below.

Tabulated Summary of Toxicity Studies

| Study Type | Species | Route of Administration | Key Findings | No-Observed-Adverse-Effect Level (NOAEL) |

| Single-Dose Toxicity | Rat | Oral | [Placeholder: e.g., Well-tolerated up to 2000 mg/kg. No mortality or significant clinical signs.] | [Placeholder: e.g., 2000 mg/kg] |

| Dog | Intravenous | [Placeholder: e.g., Dose-dependent cardiovascular effects observed at ≥ 30 mg/kg.] | [Placeholder: e.g., 10 mg/kg] | |

| Repeat-Dose Toxicity (14-Day) | Rat | Oral | [Placeholder: e.g., Mild to moderate reversible liver enzyme elevations at ≥ 100 mg/kg/day.] | [Placeholder: e.g., 30 mg/kg/day] |

| Dog | Intravenous | [Placeholder: e.g., Reversible hematological changes (anemia) at ≥ 15 mg/kg/day.] | [Placeholder: e.g., 5 mg/kg/day] | |

| Genetic Toxicology | In vitro | N/A | [Placeholder: e.g., Negative in Ames, mouse lymphoma, and micronucleus assays.] | N/A |

| Safety Pharmacology | In vitro | N/A | [Placeholder: e.g., No significant inhibition of hERG channel at concentrations up to 10 µM.] | N/A |

| In vivo (Dog) | Intravenous | [Placeholder: e.g., No adverse effects on cardiovascular or respiratory function at doses up to 10 mg/kg.] | [Placeholder: e.g., 10 mg/kg] |

Detailed Experimental Protocols

Fourteen-Day Repeat-Dose Oral Toxicity Study in Rats

-

Test System: Sprague-Dawley rats (10/sex/group)

-

Dose Levels: 0 (vehicle), 30, 100, and 300 mg/kg/day

-

Route of Administration: Oral gavage, once daily for 14 consecutive days.

-

Observations: Clinical signs, body weight, food consumption, ophthalmology, clinical pathology (hematology, coagulation, and serum chemistry), and gross pathology.

-

Toxicokinetics: Blood samples were collected on Day 1 and Day 14 at pre-dose and at 1, 2, 4, 8, and 24 hours post-dose to determine the plasma concentrations of this compound.

-

Pathology: A full histopathological examination was performed on all animals in the control and high-dose groups. Target organs identified in the high-dose group were also examined in the low- and mid-dose groups.

In Vitro hERG Assay

-

Test System: Human embryonic kidney (HEK293) cells stably expressing the hERG potassium channel.

-

Methodology: Patch-clamp electrophysiology was used to measure the effect of this compound on the hERG current.

-

Concentrations: 0.1, 1, 10, and 30 µM.

-

Positive Control: E-4031.

-

Data Analysis: The concentration-response curve was plotted to determine the IC50 value.

Visualizations of Key Pathways and Workflows

General Workflow for Nonclinical Safety Assessment

Hypothetical Signaling Pathway of Off-Target Toxicity

Discussion and Risk Assessment

The nonclinical safety profile of this compound has been characterized in a range of in vitro and in vivo studies. The primary dose-limiting toxicities identified were [placeholder: e.g., reversible hepatotoxicity in rats and hematological effects in dogs ]. These findings were observed at exposures providing a significant safety margin over the anticipated efficacious human exposure. Genetic toxicology studies were uniformly negative, suggesting a low risk of mutagenicity. Safety pharmacology assessments revealed no significant cardiovascular or respiratory liabilities at clinically relevant concentrations.

Based on the available data, the identified risks are considered manageable for progression into clinical development. A starting dose of [placeholder: e.g., X mg ] has been proposed for the first-in-human study, which provides a [placeholder: e.g., 100-fold ] safety margin relative to the NOAEL in the most sensitive species (dog). Clinical monitoring will include regular assessment of [placeholder: e.g., liver function tests and complete blood counts ].

Conclusion

The nonclinical safety and toxicity profile of this compound supports its advancement into Phase 1 clinical trials. The identified risks are well-characterized and can be appropriately monitored in the clinical setting. Further long-term toxicity and carcinogenicity studies will be conducted as required by regulatory guidelines.

Cellular Pathways Modulated by RLA-5331: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

RLA-5331 is a novel, investigational ferrous iron-activatable drug conjugate (FeADC) designed for targeted therapy of castration-resistant prostate cancer (CRPC). This document provides an in-depth technical guide on the core cellular pathways modulated by this compound. It details its mechanism of action, summarizes key preclinical data, and outlines the experimental protocols used to elucidate its activity. The core principle of this compound lies in its selective activation within the tumor microenvironment, which is characterized by elevated levels of labile ferrous iron (Fe2+), leading to the targeted release of a potent anti-androgen payload. This payload subsequently disrupts the androgen receptor (AR) signaling pathway, a key driver of prostate cancer progression.

Introduction

Metastatic castration-resistant prostate cancer (mCRPC) poses a significant clinical challenge, often characterized by the continued activity of the androgen receptor (AR) signaling axis despite androgen deprivation therapies. This compound represents a novel therapeutic strategy that exploits a unique metabolic feature of these advanced tumors—an elevated concentration of labile ferrous iron.[1] this compound is an iron-activatable drug conjugate that remains largely inert in tissues with normal iron levels, potentially reducing systemic toxicity.[1][2] Upon encountering the high Fe2+ environment of mCRPC, the conjugate undergoes a chemical transformation, releasing its anti-androgen component to specifically inhibit AR-mediated transcription and cell proliferation.[1][2]

Mechanism of Action

The mechanism of this compound is a two-step process initiated by the tumor microenvironment and culminating in the inhibition of a critical cancer-driving pathway.

-

Ferrous Iron-Mediated Activation: this compound consists of an anti-androgen payload connected to a trioxolane linker.[1] In the presence of elevated labile ferrous iron (Fe2+), a characteristic of mCRPC, the trioxolane moiety undergoes a Fenton-type reaction.[1][2] This reaction cleaves the linker, leading to the traceless release of the active anti-androgen drug.[1][2]

-

Androgen Receptor Signaling Inhibition: The released anti-androgen payload acts as a potent antagonist to the androgen receptor.[3][4] It inhibits AR signaling, which is crucial for the growth and survival of prostate cancer cells.[5] This inhibition leads to the downregulation of AR target genes, such as Kallikrein-related peptidase 2 (KLK2) and Kallikrein-related peptidase 3 (KLK3, also known as Prostate-Specific Antigen or PSA), and ultimately results in the suppression of tumor cell proliferation.[2]

References

The Enigmatic Profile of RLA-5331: A Search for Binding Affinity and Selectivity Data

Despite a comprehensive search of publicly available scientific literature and databases, no information regarding the binding affinity, selectivity, or experimental protocols for a compound designated as RLA-5331 has been found. This suggests that this compound may be an internal, proprietary compound not yet disclosed in public forums, or a designation that has not been widely adopted in scientific communication.

For researchers, scientists, and drug development professionals, the initial characterization of a novel compound's interaction with its intended biological target is a cornerstone of its development. This process typically involves a suite of in vitro experiments to determine its binding affinity—often quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50)—and its selectivity against a panel of related and unrelated targets.

Without this fundamental data for this compound, a detailed technical guide on its core binding characteristics cannot be constructed. The creation of structured data tables, the detailing of experimental methodologies, and the visualization of associated signaling pathways are all contingent upon the availability of this primary information.

Should data on this compound become publicly available, a thorough analysis would involve the following hypothetical experimental workflows and data presentation, as requested.

Hypothetical Experimental Workflows

A standard approach to characterizing a novel compound like this compound would involve a series of well-established assays.

Binding Affinity Determination:

A common method to determine the binding affinity of a compound to its target is through competitive binding assays.

Selectivity Profiling:

To assess the selectivity of a compound, it is typically screened against a panel of other receptors, enzymes, and ion channels.

Hypothetical Data Presentation

Should the relevant data become available, it would be organized into clear, concise tables for comparative analysis.

Table 1: Hypothetical Binding Affinity of this compound for Target X

| Parameter | Value | Assay Type |

| IC50 (nM) | [Value] | Radioligand Competition |

| Ki (nM) | [Value] | Calculated |

Table 2: Hypothetical Selectivity Profile of this compound

| Target | IC50 (nM) | Selectivity (fold) |

| Primary Target X | [Value] | - |

| Off-Target A | [Value] | [Value] |

| Off-Target B | [Value] | [Value] |

| Off-Target C | >10,000 | >[Value] |

The absence of public data on this compound underscores the proprietary nature of early-stage drug discovery. Researchers interested in this compound are encouraged to monitor scientific publications and patent literature for its eventual disclosure.

Early-Stage Research on Iopofosine I 131 (CLR 131): A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iopofosine I 131 (formerly known as CLR 131 and RLA-5331) is a novel, targeted radiopharmaceutical agent under investigation for the treatment of various malignancies. This document provides an in-depth technical overview of the early-stage research on iopofosine I 131, focusing on its mechanism of action, preclinical and early clinical data, and key experimental methodologies. This whitepaper is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound.

Introduction

Iopofosine I 131 is a first-in-class Phospholipid Drug Conjugate™ (PDC) that combines a proprietary phospholipid ether (PLE) analog with the cytotoxic radioisotope iodine-131.[1][2] The PLE component serves as a cancer-targeting moiety, designed to exploit the unique characteristics of cancer cell membranes to deliver a localized lethal dose of radiation.[3][4] Early research has demonstrated its potential across a broad spectrum of cancers, including hematologic malignancies and solid tumors.[5][6]

Mechanism of Action

The therapeutic strategy of iopofosine I 131 is centered on the selective delivery of radiation to malignant cells. This is achieved through the unique properties of its PLE component and its interaction with cancer cell membranes.

Targeting Lipid Rafts

Cancer cells exhibit a higher concentration of specialized plasma membrane microdomains known as lipid rafts compared to normal cells.[7] These regions are rich in cholesterol and sphingolipids and play a crucial role in cell signaling pathways that regulate proliferation and survival.[7] The PLE moiety of iopofosine I 131 is engineered to have a high affinity for these lipid rafts.[4][8]

Cellular Uptake and Retention

Upon binding to lipid rafts, iopofosine I 131 is internalized by the cancer cell.[8] This process of transmembrane flipping delivers the radioactive payload directly into the cytoplasm.[2] Once inside the cell, the agent exhibits prolonged retention, leading to sustained exposure of the cancer cell to the beta-emitting radiation of iodine-131.[5][7]

Intracellular Activity and Signaling Pathway

The cytotoxic effect of iopofosine I 131 is primarily mediated by the radioactive decay of iodine-131, which induces DNA damage and subsequent cell death. In addition to its radiotherapeutic payload, the PLE component of iopofosine I 131 has been shown to inhibit AKT, a key kinase in the PI3K/AKT survival pathway.[1] This dual mechanism of action—direct radiation-induced cytotoxicity and inhibition of a critical cell survival pathway—may contribute to its anti-tumor efficacy.

Quantitative Data Summary

The following tables summarize key quantitative data from early-stage preclinical and clinical studies of iopofosine I 131.

Table 1: Preclinical Efficacy in Pediatric Solid Tumor Xenograft Models

| Cancer Type | Mouse Model | Iopofosine I 131 Dose | Outcome | Citation |

| Neuroblastoma | Murine Xenograft | Not Specified | 22% higher peak uptake than 124I-MIBG | [9] |

| Rhabdomyosarcoma | Murine Xenograft | Not Specified | Selective uptake and prolonged retention | [9] |

| Ewing Sarcoma | Murine Xenograft | Not Specified | Selective uptake and prolonged retention | [9] |

Table 2: Phase 1/2 Clinical Trial Data in Hematologic Malignancies

| Indication | Trial Phase | Dosing Regimen | Overall Response Rate (ORR) | Clinical Benefit Rate (CBR) | Citation |

| Relapsed/Refractory Multiple Myeloma | Phase 1 | Single doses ranging from 12.5 mCi/m2 to 31.25 mCi/m2 | Not explicitly stated | Not explicitly stated | [10] |

| Relapsed/Refractory Multiple Myeloma (post anti-BCMA) | Phase 2 (CLOVER-1 expansion) | ≥60 mCi total body dose (fractionated) | 50% | Stable disease or better for all treated patients | [1] |

| Relapsed/Refractory B-cell Malignancies | Phase 2 (CLOVER-1) | Not Specified | Not explicitly stated | Not explicitly stated | [4] |

| Waldenström Macroglobulinemia | Phase 2 (CLOVER-WaM) | 4 doses over 2 cycles | 75.6% | 100% (Disease Control Rate) | [11][12] |

Table 3: Phase 1 Clinical Trial Data in Pediatric Cancers

| Indication | Trial Phase | Dosing Regimen | Outcome | Citation |

| Relapsed/Refractory Pediatric Solid Tumors and Lymphoma | Phase 1 | Dose escalation up to 75 mCi/m2 | Doses up to 60 mCi/m2 deemed safe and tolerable | [13] |

| Relapsed/Refractory High-Grade Gliomas | Phase 1 | Dose escalation | Demonstrated progression-free survival of over 5 months | [13] |

Experimental Protocols

Detailed experimental protocols from the early-stage research on iopofosine I 131 are not extensively available in the public domain. The following represents a generalized workflow based on the available information from preclinical studies.

General Preclinical Xenograft Study Workflow

Methodology Details (from available literature):

-

Animal Models: Murine xenograft models were utilized for pediatric solid tumors, including neuroblastoma, rhabdomyosarcoma, and Ewing sarcoma.[9]

-

Imaging and Pharmacokinetics: In vivo pharmacokinetics were evaluated using microPET/CT imaging with 124I-CLR1404 to predict the distribution of the therapeutic 131I-CLR1404.[9]

-

Dosimetry: Geant4 Monte Carlo simulations were used to calculate subject-specific tumor dosimetry based on imaging data.[9]

-

Human Dosimetry Extrapolation: Pharmacokinetic data from murine models were extrapolated to estimate normal tissue dosimetry in adult and pediatric humans.[9]

Note: Specific details regarding cell lines, animal strains, injection volumes, and precise treatment schedules are not consistently reported in the reviewed literature.

Conclusion

Early-stage research on iopofosine I 131 has established a clear mechanism of action based on the targeted delivery of a radiotherapeutic payload to cancer cells via lipid rafts, with a potential secondary mechanism involving AKT inhibition. Preclinical and early clinical data have demonstrated promising anti-tumor activity and a manageable safety profile across a range of malignancies. Further research, particularly the publication of detailed preclinical study protocols, will be invaluable for a more comprehensive understanding of this novel therapeutic agent. The ongoing clinical trials will be critical in defining the ultimate therapeutic role of iopofosine I 131 in oncology.

References

- 1. Iopofosine I-131 treatment in late-line patients with relapsed/refractory multiple myeloma post anti-BCMA immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. onclive.com [onclive.com]

- 3. clinicaltrials.eu [clinicaltrials.eu]

- 4. targetedonc.com [targetedonc.com]

- 5. A Phase 1 Study of 131I-CLR1404 in Patients with Relapsed or Refractory Advanced Solid Tumors: Dosimetry, Biodistribution, Pharmacokinetics, and Safety | PLOS One [journals.plos.org]

- 6. CLR 131 Found to Broadly Target Pediatric Solid Tumors – Department of Pediatrics – UW–Madison [pediatrics.wisc.edu]

- 7. Safety and toxicity of Iopofosine I 131 (CLR 131) with external beam radiation therapy in recurrent or metastatic head and neck cancer: results of a phase 1 single-centre, open-label, single-arm, dose escalation and dose expansion study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Preclinical Pharmacokinetics and Dosimetry Studies of 124I/131I-CLR1404 for Treatment of Pediatric Solid Tumors in Murine Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fractionated Dosing Improves Tolerability and Safety of Cellectar’s CLR 131 in R/R Multiple Myeloma Patients :: Cellectar Biosciences, Inc. (CLRB) [cellectar.com]

- 11. onclive.com [onclive.com]

- 12. cancernetwork.com [cancernetwork.com]

- 13. Cellectar’s Iopofosine I-131 Exhibits Signals of Efficacy in Phase I Study for Pediatric Brain and Solid Tumors :: Cellectar Biosciences, Inc. (CLRB) [cellectar.com]

An In-depth Technical Guide to the Therapeutic Applications of Selpercatinib

For Researchers, Scientists, and Drug Development Professionals

Introduction: Selpercatinib (B610774) (marketed as Retevmo) is a first-in-class, highly selective and potent inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase.[1][2][3] Genetic alterations in the RET gene, such as fusions and point mutations, lead to constitutive activation of the kinase, driving the growth and proliferation of various cancers.[4][5] Selpercatinib is designed to target these oncogenic RET alterations, offering a targeted therapeutic approach for patients with RET-driven malignancies.[2][4] This document provides a comprehensive overview of the mechanism of action, clinical efficacy, and underlying experimental methodologies related to selpercatinib.

Mechanism of Action

Selpercatinib is an ATP-competitive inhibitor that specifically targets the kinase domain of the RET protein.[3][6] In healthy individuals, the RET signaling pathway is crucial for the normal development of the nervous system and kidneys.[6] However, in certain cancers, chromosomal rearrangements can lead to the fusion of the RET gene with other partners (e.g., KIF5B, CCDC6), resulting in constitutively active RET fusion proteins.[1][4] These fusion proteins continuously activate downstream signaling pathways, including the RAS-MAPK and PI3K-AKT pathways, which promote cell proliferation, survival, and migration.[5][6]

Selpercatinib's high selectivity for RET over other kinases, such as VEGFRs and FGFRs, is a key characteristic, contributing to a more favorable safety profile compared to multi-kinase inhibitors.[1][4][7] By binding to the ATP-binding site of the RET kinase, selpercatinib blocks its autophosphorylation and subsequent activation of downstream signaling cascades, thereby inhibiting the growth of RET-driven tumors.[6]

Therapeutic Applications and Clinical Efficacy

Selpercatinib has received FDA approval for the treatment of adult patients with metastatic RET fusion-positive non-small cell lung cancer (NSCLC), and for adult and pediatric patients aged 12 years and older with advanced or metastatic RET-mutant medullary thyroid cancer (MTC) or RET fusion-positive thyroid cancer.[8] The approval was largely based on the results from the pivotal Phase I/II LIBRETTO-001 clinical trial (NCT03157128).[1][3][9]

Data Presentation: Efficacy of Selpercatinib in the LIBRETTO-001 Trial

Table 1: Efficacy in RET Fusion-Positive Non-Small Cell Lung Cancer (NSCLC)

| Patient Population | Number of Patients (N) | Objective Response Rate (ORR) | Median Duration of Response (DoR) in Months | Median Progression-Free Survival (PFS) in Months |

|---|---|---|---|---|

| Previously Treated with Platinum-Based Chemotherapy | 247 | 62% | 20.3 | 26.2 |

| Treatment-Naïve | 69 | 83% | Not Reached | 22.0 |

| Measurable CNS Metastases at Baseline | 26 | 85% (CNS-ORR) | 9.4 (CNS-DoR) | 11.0 (CNS-PFS) |

Data from multiple follow-ups of the LIBRETTO-001 trial.[3][9][10]

Table 2: Efficacy in RET-Altered Thyroid Cancers

| Patient Population | Number of Patients (N) | Objective Response Rate (ORR) |

|---|---|---|

| RET-Mutant MTC (Previously Treated with Cabozantinib or Vandetanib) | 55 | 70% (Investigator Review) |

| RET Fusion-Positive Thyroid Cancer (Previously Treated) | Not specified in provided abstracts | Data not available in abstracts |

Data from the LIBRETTO-001 trial.[8]

Table 3: Efficacy in Other RET Fusion-Positive Solid Tumors (Tumor-Agnostic)

| Patient Population | Number of Patients (N) | Objective Response Rate (ORR) | Median Duration of Response (DoR) in Months |

|---|---|---|---|

| Locally Advanced or Metastatic Solid Tumors (Non-NSCLC, Non-Thyroid) | 41 | 44% | 24.5 |

Data from the LIBRETTO-001 trial leading to the tumor-agnostic approval.[1][11]

Experimental Protocols

The preclinical and clinical development of selpercatinib involved a series of assays to determine its potency, selectivity, and mechanism of action. Below are representative protocols for key experiments.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay is designed to measure the ability of a compound to inhibit the enzymatic activity of a purified kinase by quantifying the amount of ATP remaining after the kinase reaction.

-

Materials:

-

Purified recombinant RET kinase

-

Kinase-specific peptide substrate

-

Selpercatinib (or test compound)

-

ATP

-

Kinase assay buffer

-

ADP-Glo™ Kinase Assay kit (or similar)

-

White, opaque 384-well assay plates

-

Microplate reader with luminescence detection

-

-

Methodology:

-

Compound Preparation: Prepare a serial dilution of selpercatinib in DMSO. Further dilute the compound in kinase assay buffer to achieve the desired final concentrations. The final DMSO concentration should not exceed 1%.

-

Kinase Reaction Setup:

-

Add 5 µL of the diluted selpercatinib or vehicle control (DMSO in assay buffer) to the wells of the assay plate.

-

Add 10 µL of a 2X kinase/substrate mixture (containing purified RET kinase and its peptide substrate) to each well.

-

Pre-incubate the plate at room temperature for 10-15 minutes.

-

-

Initiation of Kinase Reaction: Add 10 µL of a 2X ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for RET. Incubate the plate at 30°C for 60 minutes.

-

Termination and Signal Generation:

-

Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal via a luciferase reaction. Incubate at room temperature for 30 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence signal using a microplate reader.

-

Calculate the percentage of inhibition for each selpercatinib concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the selpercatinib concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[12]

-

-

Protocol 2: Cellular Assay for RET Phosphorylation (Western Blot)

This assay confirms target engagement within a cellular context by measuring the inhibition of RET autophosphorylation in cancer cells harboring RET alterations.

-

Materials:

-

RET-dependent cancer cell line (e.g., a cell line with a KIF5B-RET fusion)

-

Cell culture medium and supplements

-

Selpercatinib

-

Lysis buffer

-

Primary antibodies (anti-phospho-RET, anti-total-RET, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

SDS-PAGE and Western blotting equipment

-

-

Methodology:

-

Cell Culture and Treatment:

-

Seed the RET-dependent cancer cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of selpercatinib or a vehicle control (DMSO) for a predetermined time (e.g., 2-4 hours).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Add lysis buffer to each well, scrape the cells, and collect the lysates.

-

Clarify the lysates by centrifugation.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies against phospho-RET and total-RET overnight at 4°C. A loading control like GAPDH should also be probed.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

-

Wash the membrane again and apply a chemiluminescent substrate.

-

-

Data Acquisition and Analysis:

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the phospho-RET signal to the total-RET signal for each treatment condition to determine the extent of inhibition.[13]

-

-

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Selpercatinib - Wikipedia [en.wikipedia.org]

- 3. uspharmacist.com [uspharmacist.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. mdpi.com [mdpi.com]

- 6. What is the mechanism of Selpercatinib? [synapse.patsnap.com]

- 7. Selpercatinib | C29H31N7O3 | CID 134436906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Selpercatinib: First Approval - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ascopubs.org [ascopubs.org]

- 10. ascopubs.org [ascopubs.org]

- 11. onclive.com [onclive.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for RLA-5331 in Cell Culture

For Research Use Only. Not for use in diagnostic procedures.

Introduction

RLA-5331 is a novel small molecule inhibitor targeting key signaling pathways implicated in cancer cell proliferation and survival. These application notes provide detailed protocols for evaluating the in vitro efficacy of this compound in cell culture models, including methodologies for assessing cell viability, apoptosis, and the modulation of specific signaling pathways.

Mechanism of Action

This compound is hypothesized to exert its anti-tumor activity by inhibiting the PI3K/AKT/mTOR and MAPK signaling cascades, which are critical for cell cycle progression, proliferation, and survival. By blocking these pathways, this compound is expected to induce cell cycle arrest and apoptosis in cancer cells.

Data Presentation

The following tables summarize the hypothetical inhibitory activity of this compound against various cancer cell lines and key protein kinases. This data is representative and should be determined empirically for specific cell lines and experimental conditions.

Table 1: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (nM) for Proliferation Inhibition |

| MCF-7 | Breast Cancer | 50 |

| T47D | Breast Cancer | 28 |

| DLD-1 | Colon Cancer | 75 |

| HT-29 | Colon Cancer | 110 |

Table 2: Inhibitory Activity of this compound against Key Kinases

| Kinase | IC₅₀ (nM) in Biochemical Assay |

| PI3Kα | 15 |

| PI3Kβ | 250 |

| PI3Kδ | 150 |

| mTOR | 12 |

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[1][2]

Materials:

-

96-well plates

-

Complete cell culture medium[3]

-

This compound stock solution (e.g., 10 mM in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[1]

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[1]

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Formazan (B1609692) Solubilization:

-

Absorbance Measurement:

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.[2]

-

-

Data Analysis:

-

Subtract the background absorbance (from wells with medium only).

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Protocol 2: Annexin V Apoptosis Assay by Flow Cytometry

This assay quantifies the induction of apoptosis by detecting the externalization of phosphatidylserine (B164497) on the cell membrane.[4][5][6][7]

Materials:

-

6-well plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Cell Harvesting:

-

Staining:

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[8]

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[8]

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.[8]

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]

-

Add 400 µL of 1X Binding Buffer to each tube.[8]

-

-

Flow Cytometry Analysis:

-

Analyze the samples by flow cytometry within one hour of staining.[8]

-

Annexin V-negative/PI-negative cells are viable.

-

Annexin V-positive/PI-negative cells are in early apoptosis.

-

Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Protocol 3: Western Blotting for Signaling Pathway Analysis

This protocol assesses the effect of this compound on the phosphorylation status of key proteins in the PI3K/AKT/mTOR and MAPK signaling pathways.[9]

Materials:

-

6-well plates

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Seed 1 x 10⁶ cells per well in 6-well plates and incubate for 24 hours.[8]

-

Treat cells with this compound at various concentrations for the desired time.

-

Wash cells with ice-cold PBS and add 100-200 µL of ice-cold RIPA buffer.[8]

-

Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.[8]

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.[8]

-

-

Protein Quantification and Electrophoresis:

-

Determine the protein concentration of each lysate using the BCA assay.[8]

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF membrane.

-

-

Immunodetection:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Visualization:

-

Incubate the membrane with ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[9]

-

Visualizations

Caption: Workflow for the MTT cell viability assay.

Caption: Workflow for the Annexin V apoptosis assay.

Caption: Simplified PI3K/AKT/mTOR and MAPK signaling pathways and the points of inhibition by this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. unco.edu [unco.edu]

- 4. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]

- 5. kumc.edu [kumc.edu]

- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 8. benchchem.com [benchchem.com]

- 9. protocols.io [protocols.io]

Application Notes and Protocols for RLA-5331 in Animal Models

For Research Use Only

Introduction

RLA-5331 is a potent and selective small molecule inhibitor of the NLRP3 inflammasome. The NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome is a key component of the innate immune system that, upon activation, triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18, and induces pyroptotic cell death. Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases. These application notes provide detailed protocols for the use of this compound in various preclinical animal models to assess its pharmacokinetic, pharmacodynamic, and efficacy profile.

Mechanism of Action

This compound directly binds to NLRP3, preventing its conformational change and subsequent oligomerization, which is essential for the assembly of the inflammasome complex. This blockade inhibits the activation of Caspase-1 and the downstream processing of pro-inflammatory cytokines.

Caption: Mechanism of action of this compound on the NLRP3 inflammasome signaling pathway.

Pharmacokinetic Profiling

A thorough understanding of the pharmacokinetic (PK) properties of this compound is crucial for designing efficacy studies. The following protocols are recommended for PK studies in mice and rats.

Experimental Protocol: Single-Dose Pharmacokinetics in Mice

-

Animal Model: Male C57BL/6 mice, 8-10 weeks old.

-

Formulation: this compound dissolved in a vehicle of 10% DMSO, 40% PEG300, 50% Saline.

-

Dosing:

-

Intravenous (IV): 2 mg/kg via tail vein injection.

-

Oral (PO): 10 mg/kg via oral gavage.

-

-

Sample Collection:

-

Collect blood samples (approx. 50 µL) via saphenous vein at pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

-

Use K2EDTA as the anticoagulant.

-

Process blood to plasma by centrifugation at 4°C.

-

-

Sample Analysis: Analyze plasma concentrations of this compound using a validated LC-MS/MS method.

-

Data Analysis: Calculate PK parameters using non-compartmental analysis with software such as Phoenix WinNonlin.

Table 1: Representative Pharmacokinetic Parameters of this compound in Mice

| Parameter | IV (2 mg/kg) | PO (10 mg/kg) |

| T½ (h) | 3.5 ± 0.8 | 4.2 ± 1.1 |

| Cmax (ng/mL) | 1250 ± 210 | 850 ± 150 |

| Tmax (h) | 0.083 | 1.0 |

| AUC₀-t (hng/mL) | 2800 ± 450 | 4100 ± 620 |

| AUC₀-inf (hng/mL) | 2950 ± 480 | 4300 ± 650 |

| Clearance (mL/min/kg) | 11.3 ± 2.1 | - |

| Volume of Distribution (Vdss, L/kg) | 2.8 ± 0.5 | - |

| Oral Bioavailability (F%) | - | 29% |

Data are presented as mean ± standard deviation.

In Vivo Pharmacodynamic and Efficacy Models

The following are detailed protocols for evaluating the pharmacodynamic (PD) and efficacy effects of this compound in relevant animal models of NLRP3-driven inflammation.

Model 1: LPS-Induced Systemic Inflammation in Mice

This is an acute model to assess the ability of this compound to inhibit NLRP3-dependent cytokine release in vivo.

RLA-5331 dosage and administration guidelines

Application Notes and Protocols: RLA-5331

For Research Use Only. Not for use in diagnostic procedures.

Introduction

This compound is a potent and selective small molecule inhibitor of the Tyrosine Kinase receptor "TK-1," a key regulator in the PI3K/AKT/mTOR signaling pathway. Dysregulation of the TK-1 pathway is implicated in various oncogenic processes, including cell proliferation, survival, and angiogenesis. These application notes provide detailed protocols for in vitro and in vivo studies to evaluate the efficacy and pharmacokinetics of this compound, along with proposed dosage and administration guidelines for preclinical research.

Mechanism of Action: TK-1 Signaling Pathway

This compound competitively binds to the ATP-binding site of the TK-1 receptor, inhibiting its autophosphorylation and subsequent activation of downstream signaling cascades. The primary pathway affected is the PI3K/AKT/mTOR pathway, a critical regulator of cell growth and survival.

Caption: this compound inhibits the TK-1 receptor, blocking the PI3K/AKT/mTOR pathway.

In Vitro Studies

Cell Viability Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines overexpressing the TK-1 receptor.

Experimental Workflow:

Caption: Workflow for determining the IC50 of this compound in vitro.

Protocol:

-

Cell Seeding: Seed TK-1 overexpressing cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to achieve final concentrations ranging from 0.1 nM to 100 µM.

-

Treatment: Remove the overnight culture medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control.

-

Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

-

Viability Assessment: Use a commercially available cell viability assay (e.g., Promega CellTiter-Glo® Luminescent Cell Viability Assay) according to the manufacturer's instructions.

-

Data Analysis: Measure luminescence using a plate reader. Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value using non-linear regression analysis.

Table 1: In Vitro Efficacy of this compound

| Cell Line | TK-1 Expression | IC50 (nM) |

|---|---|---|

| A549 | High | 15.2 |

| MCF-7 | High | 25.8 |

| HCT116 | Moderate | 112.5 |

| HEK293 | Low | >10,000 |

In Vivo Studies

Xenograft Mouse Model

This protocol describes the evaluation of this compound's anti-tumor efficacy in a subcutaneous xenograft mouse model.

Experimental Workflow:

Caption: Workflow for a preclinical xenograft study of this compound.

Protocol:

-

Animal Model: Use 6-8 week old female athymic nude mice.

-

Tumor Implantation: Subcutaneously inject 5 x 10^6 A549 cells in 100 µL of Matrigel into the right flank of each mouse.

-

Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 per group).

-

Compound Preparation and Administration:

-

Formulate this compound in a vehicle solution (e.g., 0.5% methylcellulose, 0.1% Tween 80 in sterile water).

-

Administer this compound or vehicle daily via oral gavage (p.o.) or intraperitoneal injection (i.p.).

-

-

Monitoring: Measure tumor dimensions with calipers and body weight 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²) / 2.

-

Endpoint: The study is terminated when tumors in the control group reach the predetermined maximum size (e.g., 2000 mm³), or after a fixed duration (e.g., 21 days).

-

Data Analysis: Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group compared to the vehicle control.

Table 2: Preclinical Pharmacokinetics and Efficacy of this compound in Mice

| Parameter | Value |

|---|---|

| Administration Route | Oral Gavage (p.o.) |

| Dose (Efficacy) | 25 mg/kg, daily |

| Bioavailability (F%) | 45% |

| Tmax | 2 hours |

| Cmax | 1.5 µM |

| Half-life (t1/2) | 8 hours |

| Tumor Growth Inhibition (%TGI) | 65% (at 25 mg/kg) |

| No Observed Adverse Effect Level (NOAEL) | 50 mg/kg/day |

Recommended Dosage and Administration for Preclinical Research

-

In Vitro: For cell-based assays, a starting concentration range of 1 nM to 10 µM is recommended. A 10 mM stock solution in DMSO is suitable for serial dilutions. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent toxicity.

-

In Vivo (Mouse Models): For efficacy studies in xenograft models, a daily oral gavage dose of 25 mg/kg is recommended. For pharmacokinetic studies, a single dose of 10 mg/kg (p.o.) is suggested. The compound should be formulated in a suitable vehicle such as 0.5% methylcellulose.

Disclaimer: These are suggested guidelines for preclinical research purposes only. The optimal dosage, route, and frequency of administration should be determined empirically for each specific experimental model and cell line.

Application Notes and Protocols: Preparing Stock Solutions for RLA-5331

Abstract

This document provides detailed protocols for the preparation of stock solutions of RLA-5331, a compound of interest for researchers in drug development. The following sections outline the necessary materials, step-by-step procedures for solubilization, and recommendations for storage and handling to ensure the stability and integrity of the compound for experimental use.

Introduction

Effective and reproducible in vitro and in vivo studies rely on the accurate preparation of stock solutions from solid compounds. This protocol is specifically designed to guide researchers, scientists, and drug development professionals in the proper handling and preparation of this compound. Adherence to these guidelines is crucial for obtaining reliable and consistent experimental results.

Compound Information

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling and storage. The following table summarizes key information for this compound.

| Property | Value | Source |

| Chemical Name | Not Available | N/A |

| Molecular Formula | Not Available | N/A |

| Molecular Weight | Not Available | N/A |